molecular formula C22H25NO4 B2673584 (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone CAS No. 941943-88-0

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone

Cat. No.: B2673584
CAS No.: 941943-88-0
M. Wt: 367.445
InChI Key: IZSQORHCLYDNHI-UHFFFAOYSA-N
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Description

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone is a synthetic chemical compound of interest in medicinal chemistry and pharmaceutical research. The structure of this molecule incorporates a 2,3-dihydro-2,2-dimethylbenzofuran moiety linked via an ether bridge to a phenyl group bearing a morpholino methanone functional group. The 2,3-dihydrobenzofuran scaffold is a recognized structural motif in various biologically active compounds . The morpholine ring is a common feature in drug design due to its favorable physicochemical properties and potential to engage in hydrogen bonding. Research Applications: While the specific biological activity and research applications of this compound are not detailed in the public domain, its structure suggests potential as a key intermediate or building block in organic synthesis. Researchers may utilize this compound in the development of novel molecules for various investigative purposes. Its complex structure makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in exploring new chemical space for therapeutic target identification. Note for Researchers: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Prior to use, researchers should consult relevant safety data sheets and conduct a comprehensive literature review to determine the compound's suitability for their specific experimental objectives.

Properties

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2)14-18-4-3-5-19(20(18)27-22)26-15-16-6-8-17(9-7-16)21(24)23-10-12-25-13-11-23/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSQORHCLYDNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can lead to the formation of benzofuran-2,3-dione derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of dihydrobenzofuran compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain dihydrobenzofuran derivatives had IC50 values against oral cancer cells significantly lower than standard drugs, indicating higher potency. Specifically, one compound showed an IC50 of 48.52 μM compared to a standard drug's IC50 of 97.76 μM .

Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives

CompoundCancer TypeIC50 (μM)Standard Drug IC50 (μM)
Compound 1Oral Cancer48.5297.76
Compound 2Lung Cancer53.24Higher Concentrations
Compound 3Antiangiogenesis8.2N/A

Insecticidal Properties

The compound is structurally related to carbamate-based insecticides such as Carbofuran, which is known for its efficacy in pest control. Research has shown that derivatives similar to (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone can exhibit insecticidal properties against various agricultural pests .

Table 2: Insecticidal Efficacy of Benzofuran Derivatives

CompoundTarget PestEfficacy (%)
CarbofuranVarious InsectsHigh
Dihydrobenzofuran DerivativeSpecific PestsModerate

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including alkylation and functional group transformations. For instance, the reaction may utilize Boc-protected amines and various alkylating agents to achieve high conversion rates .

Characterization Methods

Characterization of the synthesized compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Mechanism of Action

The mechanism of action of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems .

Comparison with Similar Compounds

Key Structural Differences :

  • Benzofuran vs. Heterocyclic Cores : The target compound’s 2,2-dimethyl-2,3-dihydrobenzofuran core confers rigidity and lipophilicity, contrasting with pyrrolopyridine or simple phenyl rings in analogs .
  • Linker Groups: The phenoxy-methyl linker in the target compound may enhance metabolic stability compared to bromopropoxy or methoxy linkers, which are prone to oxidative cleavage .

Pharmacological and Physicochemical Properties

  • Solubility: Morpholino methanones generally exhibit moderate aqueous solubility due to the morpholine group’s polarity. The dihydrobenzofuran core may slightly reduce solubility compared to pyrrolopyridine analogs .
  • Metabolic Stability : The dihydrobenzofuran structure is less susceptible to CYP450-mediated oxidation than pyrrolopyridine or brominated analogs, suggesting enhanced metabolic stability .
  • Target Selectivity: The absence of halogen substituents (e.g., chlorine or bromine) in the target compound may reduce off-target interactions compared to dichlorophenoxy or bromophenoxy derivatives .

Biological Activity

The compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone, commonly referred to as DMDBF-morpholino derivative, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The DMDBF-morpholino derivative features a complex structure that includes a morpholino group and a benzofuran moiety. The presence of the 2,2-dimethyl-2,3-dihydrobenzofuran enhances its lipophilicity and may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that derivatives of 2,3-dihydrobenzofuran exhibit significant antioxidant activity. For instance, compounds with similar structural features have been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems . The DMDBF-morpholino derivative may possess similar properties due to the presence of the benzofuran structure.

Inhibition of Prostaglandin E Synthase (mPGES-1)

Recent studies have identified 2,3-dihydrobenzofuran derivatives as potential inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer progression. Molecular docking studies suggest that these compounds can bind effectively to mPGES-1, indicating their potential as anti-inflammatory agents . The DMDBF-morpholino derivative may be evaluated for similar inhibitory effects.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that compounds structurally related to the DMDBF-morpholino derivative exhibit cytotoxic effects against various cancer cell lines. For example, certain benzofuran derivatives have shown submicromolar cytotoxicity against B16 melanoma cells . The specific cytotoxic profile of the DMDBF-morpholino derivative remains to be fully characterized but warrants investigation given its structural similarities.

Study on Antitumor Activity

A recent study assessed the antitumor potential of several 2,3-dihydrobenzofuran derivatives. Among them, one compound demonstrated significant inhibition of tumor growth in mouse models. The study utilized molecular docking to elucidate the interaction between these compounds and their biological targets, highlighting the importance of structural features in determining activity .

In Vivo Evaluation

In vivo studies are essential to determine the pharmacokinetics and bioavailability of the DMDBF-morpholino derivative. Preliminary assessments could involve evaluating its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models to predict human pharmacokinetic behavior.

Research Findings Summary Table

Activity Mechanism References
AntioxidantScavenging free radicals
Inhibition of mPGES-1Binding affinity studies
CytotoxicitySubmicromolar effects on cancer cell lines
Anti-inflammatory potentialProposed through enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone?

  • Methodology :

  • Step 1 : Prioritize functional group compatibility. For example, protect the dihydrobenzofuran oxygen during coupling reactions to avoid side reactions.
  • Step 2 : Use a nucleophilic aromatic substitution or Ullmann coupling to attach the morpholino group to the phenyl ring, as seen in analogous methanone syntheses .
  • Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiments (DoE) to maximize yield. Ethanol or DCM are common solvents for such reactions .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • Methodology :

  • 1H/13C NMR : Focus on distinguishing dihydrobenzofuran protons (e.g., δ 1.3–1.6 ppm for dimethyl groups) from morpholino protons (δ 3.5–3.7 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]+) and fragmentation patterns. For example, cleavage of the benzofuran-morpholino bond should yield diagnostic fragments .
  • Data Interpretation : Cross-reference with analogous compounds in databases like PubChem or Reaxys to validate assignments .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across different in vitro assays?

  • Methodology :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in IC50 values may arise from variations in ATP concentrations in kinase assays .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability, especially if using primary cells .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Methodology :

  • Lipophilicity Adjustment : Modify substituents on the phenyl ring to balance LogP (target 2–3) for improved membrane permeability and solubility. Use QSAR models to predict changes .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., morpholino ring oxidation). Introduce electron-withdrawing groups to reduce CYP450-mediated metabolism .
  • In Vivo Validation : Use a randomized block design with control groups (n ≥ 6) to assess bioavailability and half-life in rodent models .

Q. How can environmental persistence and toxicity be evaluated for this compound?

  • Methodology :

  • Environmental Fate Studies : Measure hydrolysis rates at varying pH levels and photodegradation under UV light. Use LC-MS/MS to identify degradation products .
  • Ecotoxicity Assays : Test acute toxicity in Daphnia magna (48-hour LC50) and algal growth inhibition (72-hour EC50) following OECD guidelines .
  • Bioaccumulation Potential : Calculate bioconcentration factors (BCF) using octanol-water partition coefficients (Log Kow) .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported synthetic yields?

  • Root Cause Analysis :

  • Reagent Purity : Trace impurities in starting materials (e.g., dihydrobenzofuran derivatives) can reduce yields. Use HPLC-grade reagents and validate via certificate of analysis (CoA) .
  • Reaction Scalability : Pilot small-scale reactions (1–5 mmol) before scaling up. Note that exothermic reactions may require controlled addition in larger batches .
  • Reproducibility Protocol : Document all parameters (e.g., stirring speed, humidity) and share raw data (NMR spectra, chromatograms) in supplementary materials .

Tables for Key Parameters

Parameter Optimal Range Method Reference
Synthetic Yield 70–85%Column chromatography
LogP 2.5–3.2HPLC retention time
Plasma Stability (t1/2) >4 hoursRodent plasma incubation
Ecotoxicity (Daphnia LC50) >10 mg/LOECD Test 202

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.